
5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the fluorination of 2-hydroxy-3-(hydroxymethyl)benzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar fluorination techniques used in laboratory synthesis could be scaled up for industrial applications. The choice of fluorinating agent and reaction conditions would need to be optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-2-hydroxy-3-(carboxymethyl)benzaldehyde.
Reduction: 5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl and aldehyde groups may form hydrogen bonds with proteins and enzymes, affecting their function. The fluorine atom can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxybenzaldehyde: Similar structure but lacks the hydroxymethyl group.
5-Fluoro-2-hydroxybenzoic acid: Contains a carboxyl group instead of an aldehyde group.
2-Hydroxy-5-fluorobenzaldehyde: Similar structure but with different substitution pattern.
Uniqueness
5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde is unique due to the presence of both a hydroxymethyl group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
872725-47-8 |
|---|---|
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
5-fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H7FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-3,11-12H,4H2 |
InChI Key |
NGVGIIDXNRIPDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



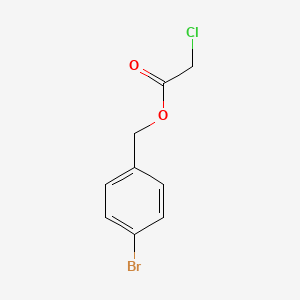

![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
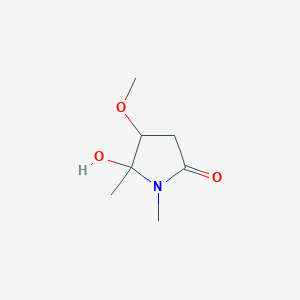
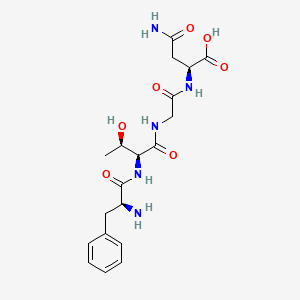
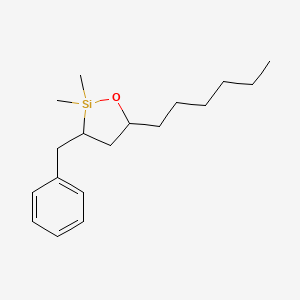
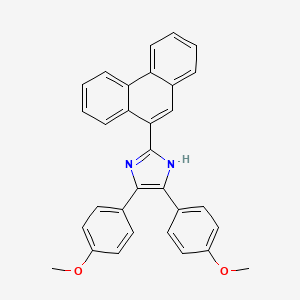
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)

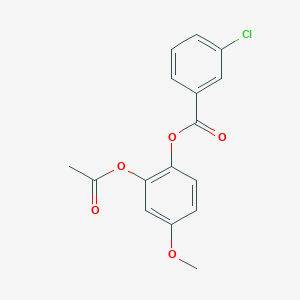


![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)
